molecular formula C20H18N6O B8800521 5-((4-Morpholino-5-phenylpyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((4-Morpholino-5-phenylpyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No. B8800521
M. Wt: 358.4 g/mol
InChI Key: QXTORUGYSIVLCY-UHFFFAOYSA-N
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Description

5-((4-Morpholino-5-phenylpyridin-2-yl)amino)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C20H18N6O and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Morpholino-5-phenylpyridin-2-yl)amino)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Morpholino-5-phenylpyridin-2-yl)amino)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

5-[(4-morpholin-4-yl-5-phenylpyridin-2-yl)amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C20H18N6O/c21-11-16-12-23-20(14-22-16)25-19-10-18(26-6-8-27-9-7-26)17(13-24-19)15-4-2-1-3-5-15/h1-5,10,12-14H,6-9H2,(H,23,24,25)

InChI Key

QXTORUGYSIVLCY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC=C2C3=CC=CC=C3)NC4=NC=C(N=C4)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-(5-chloro-4-morpholinopyridin-2-ylamino)pyrazine-2-carbonitrile (50 mg, 0.16 mmol), phenylboronic acid (38 mg, 0.31 mmol), sodium carbonate (41 mg, 0.39 mmol) and Bedford catalyst (1 mg, 0.01 mmol) in a mixture of acetonitrile-water (4:1, 2.5 mL) was heated at 150° C. by microwave irradiation for 30 minutes. The crude reaction mixture was purified by ion exchange chromatography on SCX-II acidic resin (500 mg) eluting with methanol, then 2M ammonia-methanol. The basic fractions were combined and solvent was evaporated. Preparative TLC, eluting with ethyl acetate-hexane (2:3) gave 5-(4-morpholino-5-phenylpyridin-2-ylamino)pyrazine-2-carbonitrile as a yellow solid (16 mg, 28%).
Quantity
50 mg
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reactant
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38 mg
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reactant
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41 mg
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reactant
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catalyst
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1 mg
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catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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